molecular formula C19H24N2O4S B4703481 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide

2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide

Cat. No. B4703481
M. Wt: 376.5 g/mol
InChI Key: ZJGUHPAYDDIHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide, commonly known as MMS, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MMS is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of MMS is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell survival and proliferation, and its inhibition can lead to the induction of apoptosis.
Biochemical and Physiological Effects:
MMS has been shown to have a number of biochemical and physiological effects. Studies have shown that MMS can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, MMS has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using MMS in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer therapy. Additionally, MMS has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory conditions. One limitation of using MMS in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of MMS in humans.

Future Directions

There are a number of future directions for research on MMS. One area of research is the development of MMS analogs that have improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosing and administration of MMS for the treatment of cancer and other conditions. Finally, studies are needed to determine the long-term safety and efficacy of MMS in humans.

Scientific Research Applications

MMS has been studied extensively in the scientific community due to its potential therapeutic applications. One area of research that has gained significant interest is the use of MMS as an anticancer agent. Studies have shown that MMS has the ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15(17-7-5-4-6-8-17)20-19(22)14-25-18-11-9-16(10-12-18)13-21(2)26(3,23)24/h4-12,15H,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGUHPAYDDIHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 6
2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.